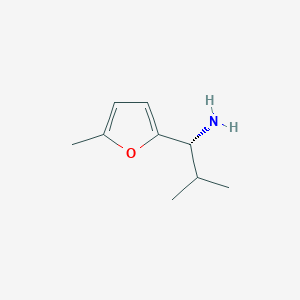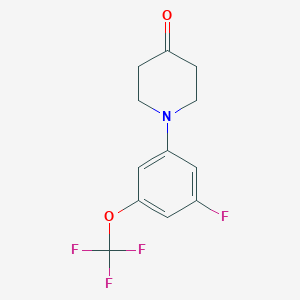![molecular formula C17H27FN2OSi B15233928 4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 5-position, and a triisopropylsilyl group at the 1-position of the pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride.
Triisopropylsilylation: The triisopropylsilyl group is typically introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-methoxycarbonyl-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Reduction: Formation of 5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of 4-substituted-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The triisopropylsilyl group enhances its stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilyl group, resulting in different chemical and biological properties.
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:
4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, influencing its chemical behavior and biological activity.
Uniqueness
4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its fluorine, methoxy, and triisopropylsilyl groups. This combination imparts distinct chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H27FN2OSi |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(4-fluoro-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H27FN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3 |
InChI Key |
QEYOHUBBPSKXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)

![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)

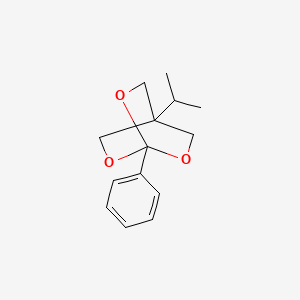

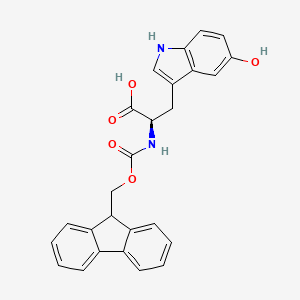
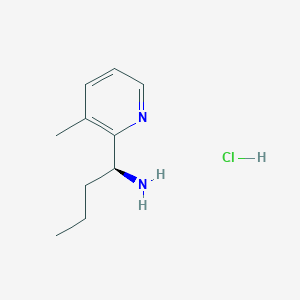
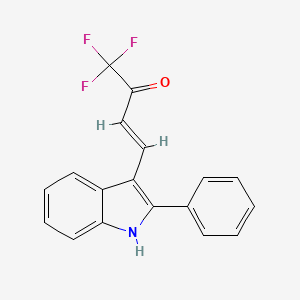

![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)
